Molecular Weight Reduction vs. TEAD Inhibitor Lead Compound 6 Enables Fragment-Based Discovery
In the TEAD interface 2 inhibitor series, the lead compound 6 (4-[3-(3,4-dichlorophenyl)-4-[(phenylmethyl)carbamoyl]pyrazol-1-yl]butanoic acid) exhibits a molecular weight of approximately 475.8 Da [1]. By contrast, 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid has a molecular weight of only 202.64 Da, a reduction of 273.2 Da . This 57% lower molecular weight places the target compound well within the rule-of-three space for fragment hits (MW < 300 Da), whereas compound 6 exceeds typical fragment limits.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 202.64 Da |
| Comparator Or Baseline | TEAD inhibitor Compound 6: ~475.8 Da |
| Quantified Difference | 273.2 Da lower (57% reduction) |
| Conditions | Calculated from molecular formula (C8H11ClN2O2 vs. C25H24Cl2N4O3) |
Why This Matters
Lower molecular weight directly increases compliance with fragment-based screening libraries, enabling exploration of the TEAD cryptic pocket or related targets without the steric penalty of the fully elaborated lead compound.
- [1] PDB Entry 6S60. Crystal structure of hTEAD2 in complex with a trisubstituted pyrazole inhibitor. RCSB Protein Data Bank. View Source
